molecular formula C18H12ClFN4OS B4108899 4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

Cat. No.: B4108899
M. Wt: 386.8 g/mol
InChI Key: OLVYLCITEQCBHU-UHFFFAOYSA-N
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Description

2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound. It features a unique structure that includes a pyridine ring fused with a thieno ring, along with various functional groups such as amino, chloro, and fluoro substituents. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromo-4-methylpyridine, the amino group can be introduced via Buchwald–Hartwig arylamination, followed by protection with a Boc-group . Another method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems and similar functional groups, such as:

Uniqueness

What sets 2-amino-9-(2-chloro-6-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile apart is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c1-7-9(6-21)17(22)24-15-14-8(13-10(19)3-2-4-11(13)20)5-12(25)23-18(14)26-16(7)15/h2-4,8H,5H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVYLCITEQCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=C(C=CC=C4Cl)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Reactant of Route 2
4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-amino-13-(2-chloro-6-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

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